![molecular formula C12H7BrF2N4 B10940702 5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10940702.png)
5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-bromobenzyl bromide with 3-amino-5-difluoromethyl-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the functional groups attached to the triazolopyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can possess different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine
- 2-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine
Uniqueness
5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a bromophenyl group and a difluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C12H7BrF2N4 |
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Molecular Weight |
325.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7BrF2N4/c13-8-3-1-7(2-4-8)9-5-10(11(14)15)19-12(18-9)16-6-17-19/h1-6,11H |
InChI Key |
IYZOOHOERANLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(F)F)Br |
Origin of Product |
United States |
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